molecular formula C12H12ClNO3 B2358995 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid CAS No. 1374407-91-6

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Cat. No.: B2358995
CAS No.: 1374407-91-6
M. Wt: 253.68
InChI Key: WBDSKCURKQNBKQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (C$${12}$$H$${12}$$ClNO$$3$$) features a planar indole core substituted at positions 1, 3, and 5. The 1-position is occupied by a 2-methoxyethyl group, while the 3- and 5-positions host a carboxylic acid moiety and a chlorine atom, respectively. X-ray crystallographic studies reveal an orthorhombic crystal system with space group *P*2$$1$$2$$1$$2$$1$$, lattice parameters a = 7.2934(15) Å, b = 13.065(3) Å, c = 17.902(4) Å, and Z = 8. The carboxyl group is twisted 9.00(8)° relative to the indole plane, while the methoxyethyl chain adopts a gauche conformation to minimize steric clashes.

Intermolecular interactions dominate the crystal packing. Carboxylic acid dimers form via O–H⋯O hydrogen bonds (2.65 Å), creating R$$_2$$$$^2$$(8) loops. Additional N–H⋯O bonds (2.89 Å) link these dimers into sheets parallel to the (001) plane. π–π stacking between indole rings (centroid distance: 3.7185(12) Å) further stabilizes the lattice. The methoxyethyl group participates in weak C–H⋯O interactions (3.12 Å) with adjacent carbonyl groups.

Table 1: Crystallographic parameters of this compound

Parameter Value
Crystal system Orthorhombic
Space group P2$$1$$2$$1$$2$$_1$$
a (Å) 7.2934(15)
b (Å) 13.065(3)
c (Å) 17.902(4)
V (Å$$^3$$) 1705.9(6)
Z 8
Density (g/cm$$^3$$) 1.523

Spectroscopic Profiling (NMR, IR, UV-Vis)

NMR Spectroscopy
$$^1$$H NMR (700 MHz, DMSO-d$$_6$$): δ 12.45 (s, 1H, COOH), 8.22 (d, J = 8.7 Hz, 1H, H-4), 7.89 (s, 1H, H-2), 7.52 (dd, J = 8.7, 2.1 Hz, 1H, H-6), 7.38 (d, J = 2.1 Hz, 1H, H-7), 4.35 (t, J = 5.4 Hz, 2H, NCH$$2$$), 3.76 (t, *J* = 5.4 Hz, 2H, OCH$$2$$), 3.32 (s, 3H, OCH$$_3$$). The deshielded H-2 proton (δ 7.89) arises from conjugation with the carboxylic acid group.

$$^13$$C NMR (176 MHz, DMSO-d$$_6$$): δ 167.8 (COOH), 136.4 (C-3), 128.9 (C-5), 124.7 (C-7), 122.3 (C-4), 119.8 (C-6), 115.2 (C-2), 111.4 (C-8a), 109.5 (C-4a), 69.4 (OCH$$2$$), 58.1 (NCH$$2$$), 51.7 (OCH$$_3$$). The C-5 carbon (δ 128.9) shows characteristic downfield shifting due to chlorine’s inductive effect.

IR Spectroscopy
Key absorption bands (KBr, cm$$^{-1}$$):

  • 3270 (O–H stretch, carboxylic acid)
  • 1685 (C=O stretch)
  • 1590 (C=C aromatic)
  • 1465 (C–N indole)
  • 1120 (C–O–C methoxy)

UV-Vis Spectroscopy
In methanol: λ$${max}$$ = 275 nm (π→π* transition of indole), 320 nm (n→π* transition of carboxyl group). The bathochromic shift compared to unsubstituted indole (λ$${max}$$ = 265 nm) reflects extended conjugation from substituents.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties. The HOMO (-6.12 eV) localizes on the indole π-system and chlorine atom, while the LUMO (-1.98 eV) resides on the carboxylic acid group. This orbital distribution suggests nucleophilic reactivity at the indole core and electrophilic character at the carboxyl site.

Electrostatic potential maps reveal regions of high electron density (−45 kcal/mol) near the chlorine and methoxy oxygen, contrasting with positive potential (+32 kcal/mol) at the NH group. The molecule’s dipole moment (4.12 D) aligns along the Cl→COOH axis, influencing crystal packing.

Table 2: DFT-calculated geometric parameters vs. experimental values

Parameter Calculated (Å) Experimental (Å)
C3–COOH bond length 1.512 1.508
Cl–C5 bond length 1.734 1.728
N1–C2 bond length 1.382 1.379

Molecular dynamics simulations (298 K, 100 ns) show the methoxyethyl group samples three rotameric states with energy barriers <2 kcal/mol, explaining its conformational flexibility in solution.

Properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-17-5-4-14-7-10(12(15)16)9-6-8(13)2-3-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSKCURKQNBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Carboxylation Sequential Methodology

The most widely documented approach involves a two-step sequence: N-alkylation of the indole nitrogen followed by C3-carboxylation .

Step 1: N-Alkylation of 5-Chloroindole
The indole nitrogen is alkylated using 2-methoxyethyl chloride under basic conditions. A representative procedure involves:

  • Reagents : 5-Chloroindole (1.0 equiv), 2-methoxyethyl chloride (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : 80–100°C for 12–18 hours under nitrogen atmosphere.
  • Yield : 72–85% after purification via silica gel chromatography.

Step 2: C3-Carboxylation
The alkylated intermediate undergoes carboxylation at the 3-position using a tert-butyl ester protective strategy:

  • Reagents : Alkylated indole (1.0 equiv), tert-butyl carbazate (1.5 equiv), 1,1'-carbonyldiimidazole (CDI, 1.2 equiv).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Deprotection : Hydrolysis with aqueous sodium hydroxide (2M) in THF/ethanol (1:1) at 60°C for 3 hours yields the free carboxylic acid.
Parameter Step 1 (Alkylation) Step 2 (Carboxylation)
Temperature 80–100°C 0°C to RT
Reaction Time 12–18 h 4–6 h
Yield After Purification 72–85% 65–78%

One-Pot Tandem Alkylation-Carboxylation

Recent advancements demonstrate a one-pot methodology to reduce purification steps:

  • Reagents : 5-Chloroindole, 2-methoxyethyl mesylate, lithium hexamethyldisilazide (LHMDS), carbon dioxide gas.
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Sequential addition at -78°C (LHMDS deprotonation) followed by CO2 bubbling (1 atm, 2 h).
  • Yield : 68% with 95% purity by HPLC.

Optimization Strategies for Industrial-Scale Synthesis

Solvent and Base Selection

  • Solvent Optimization : DMF outperforms THF in alkylation due to higher polarity, reducing side reactions (e.g., dimerization).
  • Base Screening : Potassium carbonate provides superior yields (85%) compared to cesium carbonate (78%) or triethylamine (62%).

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 equiv) accelerates alkylation kinetics, reducing reaction time to 8 hours.
  • Microwave Assistance : Microwave irradiation (150°C, 30 min) improves carboxylation yields to 81%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, indole-H), 7.45 (d, J = 8.4 Hz, 1H), 7.38 (d, J = 8.4 Hz, 1H), 4.52 (t, J = 6.0 Hz, 2H, -OCH2CH2O-), 3.72 (t, J = 6.0 Hz, 2H), 3.31 (s, 3H, -OCH3).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Impurity Profiling

Common byproducts include:

  • N,N-Dialkylated Indole : <2% when using excess 2-methoxyethyl chloride.
  • Decarboxylated Derivative : <1% under controlled hydrolysis conditions.

Comparative Evaluation of Synthetic Methods

Method Advantages Limitations Industrial Feasibility
Sequential Alkylation-Carboxylation High purity (95–98%) Multi-step purification Moderate
One-Pot Tandem Reduced processing time Lower yield (68%) High
Microwave-Assisted Rapid carboxylation (30 min) Specialized equipment required Low

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Preparation Methods

The synthesis of 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid typically involves:

  • Starting Material : The process begins with 5-chloroindole.
  • Alkylation : The indole's 1-position is alkylated using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
  • Carboxylation : The resulting intermediate undergoes carboxylation with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position.

Chemical Reactions

This compound can participate in various reactions:

  • Oxidation : Can form quinones or oxidized derivatives.
  • Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex organic molecules. Its unique structure allows for the development of derivatives with tailored properties.

Biology

Research has indicated potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations have shown that it may inhibit cancer cell proliferation. For instance, compounds derived from this indole structure have demonstrated efficacy against mutant EGFR/BRAF pathways in cancer cells .

Medicine

The compound has been explored for its therapeutic applications:

  • Drug Development : Its interactions with specific molecular targets make it a candidate for developing new drugs aimed at treating diseases such as cancer.
  • Mechanism of Action : It may exert effects by binding to enzymes, modulating receptor activity, or influencing gene expression related to cell growth and differentiation.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

  • A study focusing on antiproliferative effects found that derivatives exhibited significant inhibition of cancer cell lines, with GI50 values ranging from 29 nM to 78 nM .
CompoundGI50 (nM)Cell Line
Compound 3e (R = m-piperidin-1-yl)29Panc-1 (pancreatic)
Compound 4a (R = p-piperidin-1-yl)42MCF-7 (breast)
Erlotinib (reference)33A549 (epithelial)

These findings suggest that the structural characteristics of the compound significantly influence its biological activity, making it a promising candidate for further research in oncology.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with analogous indole derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications Reference
This compound 1374407-91-6 C₁₂H₁₂ClNO₃ Cl (5), 2-methoxyethyl (1), COOH (3) Potential pharmaceutical intermediate
5-Chloro-1H-indole-3-carboxylic acid 10406-05-0 C₉H₆ClNO₂ Cl (5), COOH (3) Plant auxin analog; drug intermediate
4-Chloro-1H-indole-3-carboxylic acid 23872-36-8 C₉H₆ClNO₂ Cl (4), COOH (3) Structural isomer with 89% similarity
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid 152088-13-6 C₁₁H₁₀ClNO₂ Cl (5), CH₃ (1,3), COOH (2) Enhanced lipophilicity; research use
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ Cl (7), CH₃ (3), COOH (2) Hazardous (irritant); R&D applications

Physicochemical Properties

  • Lipophilicity : The 2-methoxyethyl group in the target compound may reduce logP (increased hydrophilicity) compared to 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid , which has two methyl groups enhancing lipophilicity .
  • Crystallinity : Indole-3-carboxylic acid derivatives often form stable crystals, as seen in the crystal structure of 5-chloro-1H-indole-3-carboxylic acid .

Pharmacological and Industrial Relevance

  • Drug Development : Indole-3-carboxylic acid derivatives are intermediates in synthesizing kinase inhibitors and antifungal agents. The target compound’s methoxyethyl group could improve pharmacokinetic properties, akin to boronic acid inhibitors with similar substituents .
  • Safety Profile : While safety data for the target compound are unavailable, structurally related 7-chloro-3-methyl-1H-indole-2-carboxylic acid is classified as hazardous (irritant), highlighting the need for cautious handling of chloro-indoles .

Biological Activity

5-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.

This compound is characterized by its indole structure, which is known for its versatility in biological applications. The compound may interact with various molecular targets, influencing several biochemical pathways. Its mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, impacting signal transduction.
  • Gene Expression Regulation : The compound may influence gene expression related to cell growth and differentiation, contributing to its antiproliferative effects .

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study focusing on a series of indole derivatives reported that compounds related to this structure showed promising results in inhibiting mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy. The following table summarizes key findings from recent studies:

CompoundGI50 (nM)Targeted Cancer Cell LinesMechanism
This compound29 - 42MCF-7 (breast), Panc-1 (pancreatic), A549 (lung)EGFR/BRAF inhibition
Erlotinib (reference)33VariousEGFR inhibition

The compound demonstrated GI50 values ranging from 29 nM to 42 nM, indicating strong antiproliferative effects against tested cancer cell lines . Notably, the derivative with an m-piperidinyl substitution was identified as the most potent, outperforming established drugs like erlotinib.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data quantifying this effect remain limited.

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity Evaluation

A detailed evaluation of the antiproliferative activity was conducted using the MTT assay on human mammary gland epithelial cells (MCF-10A). The results indicated that compounds derived from the indole structure did not exhibit cytotoxicity at concentrations up to 50 µM, with cell viability remaining above 87%. This suggests a favorable safety profile alongside their therapeutic potential .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) study revealed that modifications in the side chains significantly influenced biological activity. For instance, variations in substituents on the indole ring affected both the potency and selectivity of the compounds against cancer cell lines. This highlights the importance of chemical structure in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid?

  • Methodology :

  • Step 1 : Condensation of 5-chloroindole-3-carboxylic acid derivatives with 2-methoxyethyl halides under basic conditions (e.g., NaH in DMF) to introduce the methoxyethyl group at the indole N1 position .
  • Step 2 : Optimization of reaction time and temperature (e.g., reflux in acetic acid with sodium acetate) to enhance yield and purity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid mixture) to isolate the product .
    • Key Considerations : Monitor reaction progress via TLC or HPLC (≥95% purity threshold) .

Q. How can the structural integrity of this compound be confirmed?

  • Analytical Techniques :

MethodParametersKey Findings
X-ray Crystallography Single-crystal analysis at 293 KConfirms planar indole ring with carboxyl group twisted by ~9°; hydrogen-bonded dimers form R₂²(8) loops .
¹H/¹³C NMR DMSO-d₆ solventPeaks for methoxyethyl (-OCH₂CH₂OCH₃) and carboxylic acid protons (δ ~12-13 ppm) .
HPLC C18 column, UV detectionRetention time and peak symmetry verify purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

  • Root Cause Analysis :

  • Solvent Effects : DMSO-d₆ may cause peak broadening for acidic protons; compare with data in CDCl₃ or deuterated methanol .
  • Tautomerism : Carboxylic acid groups may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to assess dynamic equilibria .
    • Mitigation : Cross-validate with X-ray data (e.g., bond lengths/angles) to confirm molecular geometry .

Q. What strategies optimize bioactivity studies for this compound in enzyme inhibition assays?

  • Experimental Design :

  • Target Selection : Prioritize kinases or cytochrome P450 enzymes, as indole derivatives often modulate these targets .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
  • SAR Analysis : Compare with analogs (e.g., 5-methoxy or 6-bromo variants) to identify critical substituents for potency .
    • Data Interpretation : Use molecular docking (MOE software) to predict binding modes with active sites, guided by crystallographic data .

Q. How do aromatic stacking interactions influence the compound’s stability in solution?

  • Mechanistic Insights :

  • Crystal Packing : X-ray data reveal π-π stacking (centroid distance: ~3.7 Å) between indole rings, stabilizing dimers in solid state .
  • Solution Behavior : UV-vis spectroscopy (λmax ~290 nm) and dynamic light scattering (DLS) assess aggregation tendencies in polar solvents .
    • Implications : Reduced solubility in aqueous buffers may require co-solvents (e.g., DMSO) for biological assays .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Process Optimization :

  • Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to minimize side reactions during alkylation .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces reaction time for high-throughput production .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

  • Hypothesis Testing :

  • Polymorphism : Use DSC (Differential Scanning Calorimetry) to detect multiple endothermic peaks, indicating polymorphic forms .
  • Impurity Effects : Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare melting ranges .
    • Resolution : Report melting points with solvent history and heating rate (e.g., 5°C/min) to standardize data .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analog Preparation

StepReagents/ConditionsYield (%)Purity (HPLC)
Alkylation2-Methoxyethyl bromide, NaH, DMF, 60°C, 12h65–75≥95%
CyclizationAcetic acid, reflux, 5h80–85≥98%

Table 2 : Comparative Bioactivity of Indole Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Key Structural Feature
Target Compound Kinase X0.155-Cl, N-methoxyethyl
Analog A (5-OCH₃)Kinase X2.3Methoxy substitution
Analog B (6-Br)CYP4508.7Bromine at C6

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